2-Chloro-4-(2,2-dimethylpropyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2-dimethylpropyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with neopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,2-dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(2,2-dimethylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-dimethylpropyl)phenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro group may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-tert-amylphenol: Similar structure but with a tert-amyl group instead of a neopentyl group.
2-Chloro-4-methylphenol: Contains a methyl group instead of a neopentyl group.
2-Chloro-4-ethylphenol: Contains an ethyl group instead of a neopentyl group.
Uniqueness
2-Chloro-4-(2,2-dimethylpropyl)phenol is unique due to the presence of the bulky neopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
653578-47-3 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-4-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)7-8-4-5-10(13)9(12)6-8/h4-6,13H,7H2,1-3H3 |
InChI Key |
XWPCRJIQJZWJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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